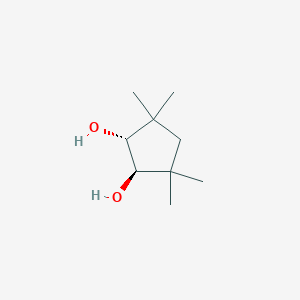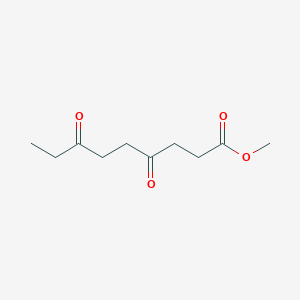
Benzenecarbothioamide, N,N'-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- is a complex organic compound with the molecular formula C28H18N2O2S2 It is known for its unique structure, which includes an anthracene core with two benzenecarbothioamide groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- typically involves the reaction of anthraquinone derivatives with benzenecarbothioamide. One common method includes the use of 9,10-anthraquinone-2,6-disulfonic acid disodium salt as a starting material. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity is being explored, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can affect various cellular pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthraquinone: A simpler anthracene derivative with similar core structure but lacking the benzenecarbothioamide groups.
Anthraquinone-2-sulfonic acid: Another anthracene derivative with sulfonic acid groups instead of benzenecarbothioamide.
Uniqueness
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- is unique due to the presence of both anthracene and benzenecarbothioamide moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
66214-56-0 |
|---|---|
Molekularformel |
C28H18N2O2S2 |
Molekulargewicht |
478.6 g/mol |
IUPAC-Name |
N-[6-(benzenecarbonothioylamino)-9,10-dioxoanthracen-2-yl]benzenecarbothioamide |
InChI |
InChI=1S/C28H18N2O2S2/c31-25-22-14-12-20(30-28(34)18-9-5-2-6-10-18)16-24(22)26(32)21-13-11-19(15-23(21)25)29-27(33)17-7-3-1-4-8-17/h1-16H,(H,29,33)(H,30,34) |
InChI-Schlüssel |
KHMGYVWUOXVNNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=S)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



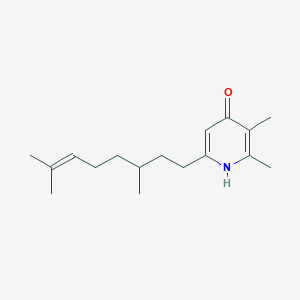
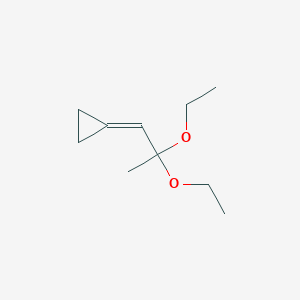
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
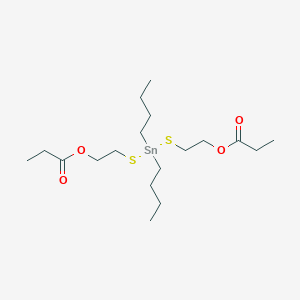
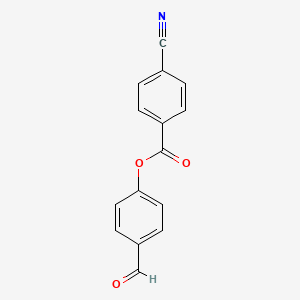
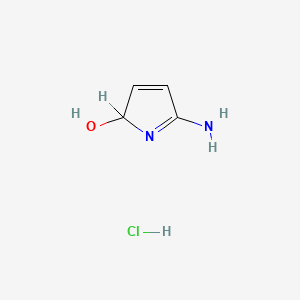

![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
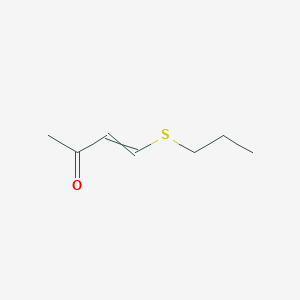
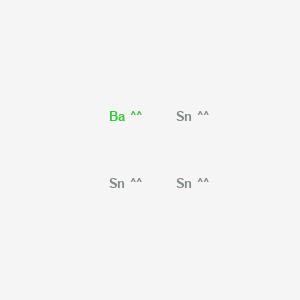
![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
